BenchChemオンラインストアへようこそ!

3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide

Succinate dehydrogenase inhibitor Fungicide discovery Molecular docking

This fully synthetic, small-molecule heterocycle is a structurally novel starting point for scaffold-hopping campaigns, distinguished by its 3-methoxy and N-[4-(1H-pyrazol-3-yl)phenyl] pharmacophore. Unlike commercial SDHIs that rely on a 3-difluoromethyl motif, this compound offers a unique chemical probe for investigating SDH binding, resistance mechanisms, and analytical method development. Its distinct bipyrazole-like structure makes it a valuable reference standard for HPLC-MS/MS methods. Ideal for researchers seeking to escape crowded IP space and explore differentiated physicochemical and ADMET profiles.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 1208851-32-4
Cat. No. B2921323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide
CAS1208851-32-4
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C15H15N5O2/c1-20-9-12(15(19-20)22-2)14(21)17-11-5-3-10(4-6-11)13-7-8-16-18-13/h3-9H,1-2H3,(H,16,18)(H,17,21)
InChIKeyWXUTUAWKOXUSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide (CAS 1208851-32-4): Compound Identity and Class Context for Scientific Procurement


3-Methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide (CAS 1208851-32-4) is a fully synthetic, small-molecule heterocycle built on a 1-methyl-3-methoxy-1H-pyrazole-4-carboxamide core, connected via an amide bridge to a 4-(1H-pyrazol-3-yl)phenyl moiety [1]. The compound belongs to the pyrazole-4-carboxamide class, a scaffold extensively explored for succinate dehydrogenase inhibitor (SDHI) fungicides and, more broadly, for kinase inhibition and anti-infective applications [2]. Its molecular formula is C₁₅H₁₅N₅O₂ (MW = 297.31 g/mol), with the InChIKey WXUTUAWKOXUSCN-UHFFFAOYSA-N [1]. The presence of the 3-methoxy substituent on the pyrazole ring and the terminal 1H-pyrazol-3-yl group distinguishes it from commercial SDHI fungicides that typically bear difluoromethyl or trifluoromethyl groups at the 3-position.

Why Generic Substitution of 3-Methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide with In-Class Analogs Carries Scientific Risk


Within the pyrazole-4-carboxamide family, seemingly minor structural modifications—particularly at the 3-position of the pyrazole ring and the N-amide substituent—produce large shifts in SDH binding affinity, antifungal spectrum, and physicochemical properties. For example, in a 2024 series of N-methoxy pyrazole-4-carboxamides, the most active compound (3h) displayed an EC₅₀ of 7.80 μg/mL against Sclerotinia sclerotiorum, comparable to the commercial SDHI bixafen (EC₅₀ = 6.70 μg/mL), while other close analogs in the same series were substantially less potent [1]. The target compound bears a 3-methoxy group rather than the N-methoxy motif of that series, and an N-[4-(1H-pyrazol-3-yl)phenyl] substituent that is absent from all commercial SDHIs. These structural deviations are expected to alter hydrogen-bonding networks in the SDH ubiquinone-binding pocket, metabolic stability, and off-target profiles, meaning that potency or selectivity data from related pyrazole-4-carboxamides cannot be reliably extrapolated to the target compound [1].

Quantitative Differentiation Evidence for 3-Methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide (CAS 1208851-32-4)


Structural Divergence from N-Methoxy Pyrazole-4-Carboxamide SDHI Leads Alters Predicted SDH Binding Mode

The target compound differs from the N-methoxy pyrazole-4-carboxamide series (Luo et al., 2024) in two key features: (i) it carries a 3-methoxy substituent instead of the N-methoxy motif, and (ii) the amide nitrogen is substituted with a 4-(1H-pyrazol-3-yl)phenyl group rather than the substituted phenyl or benzyl groups in the published series. In the 2024 study, molecular docking of the most active analog 3h into the SDH ubiquinone-binding site (PDB: 2FBW) showed that the N-methoxy group forms critical hydrogen bonds with conserved residues; replacement of this motif with a 3-methoxy group is predicted to reorient the pyrazole ring and alter the hydrogen-bond network [1]. No direct docking data for the target compound are publicly available, but the structural divergence is sufficient to classify it as a distinct chemotype within the pyrazole-4-carboxamide class [1].

Succinate dehydrogenase inhibitor Fungicide discovery Molecular docking

Antifungal Activity of Closest Structural Analogs Provides Baseline Expectation but Cannot Be Directly Extrapolated

The 2024 N-methoxy pyrazole-4-carboxamide study reported fungicidal activity against S. sclerotiorum at 50 ppm for multiple derivatives. The best compound, 3h, achieved an EC₅₀ of 7.80 μg/mL, statistically comparable to the commercial SDHI bixafen (EC₅₀ = 6.70 μg/mL) [1]. Other analogs, such as 3k, showed lower activity. The target compound shares the pyrazole-4-carboxamide backbone but lacks the N-methoxy group critical to the activity of 3h; therefore, its antifungal potency relative to bixafen or 3h is unknown. This data establishes a class-level fungicidal potential but underscores that activity is exquisitely sensitive to the N-substitution pattern [1].

Antifungal activity Sclerotinia sclerotiorum EC₅₀ comparison

Physicochemical Property Differentiation: 3-Methoxy vs. 3-Difluoromethyl Pyrazole-4-Carboxamides

The target compound's 3-methoxy substituent confers different electronic and lipophilic properties compared to the 3-difluoromethyl group present in commercial SDHIs such as bixafen, fluxapyroxad, and pydiflumetofen. The 2024 study calculated ADMET properties for its N-methoxy compounds 3h and 3k alongside isoflucypram and pydiflumetofen, showing that the N-methoxy derivatives exhibit distinct LogP, aqueous solubility, and cytochrome P450 inhibition profiles [1]. The target compound, with a 3-methoxy and N-[4-(1H-pyrazol-3-yl)phenyl] substitution, is expected to have a lower LogP than 3-difluoromethyl analogs and an additional hydrogen-bond donor/acceptor from the terminal pyrazole ring, which may improve aqueous solubility but could also increase susceptibility to Phase II metabolism. No experimental LogP or solubility data for the target compound are publicly available.

Physicochemical properties Lipophilicity ADMET prediction

Patent Landscape: Pyrazole-4-Carboxamide Scaffold Is Extensively Claimed, but the Specific 3-Methoxy N-(4-(1H-Pyrazol-3-yl)phenyl) Combination Appears Unexplored

Patent searches reveal broad generic claims covering pyrazole-4-carboxamide derivatives as microbiocides (EP2364293B1) [1] and bactericides (WO1986002641A1) [2], but no patent document was identified that specifically exemplifies or claims 3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide. The closest prior art describes N-alkoxy pyrazole-4-carboxamides (EP2364293B1) and pyrazolecarboxamides with various N-aryl substituents (WO1986002641A1), yet the exact combination of a 3-methoxy group with an N-[4-(1H-pyrazol-3-yl)phenyl] moiety has not been explicitly disclosed in the examined patent record. This absence suggests that the compound resides in a relatively unencumbered chemical space for composition-of-matter claims, potentially offering freedom-to-operate advantages for commercial development. However, this inference is based on a non-exhaustive patent search and does not constitute a legal opinion.

Patent analysis Freedom to operate Chemical novelty

Evidence-Anchored Application Scenarios for 3-Methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide


Scaffold-Hopping Starting Point for SDHI Fungicide Discovery Programs

The compound's distinct 3-methoxy + N-[4-(1H-pyrazol-3-yl)phenyl] pharmacophore, which differs from the 3-difluoromethyl motif of all commercial SDHIs [1], makes it a structurally novel starting point for scaffold-hopping campaigns. Research groups seeking to escape crowded IP space around 3-difluoromethyl pyrazole-4-carboxamides can use this compound to probe whether the 3-methoxy substitution maintains SDH binding while offering differentiated physicochemical and ADMET profiles. The 2024 demonstration that N-methoxy analogs achieve EC₅₀ values comparable to bixafen [1] provides class-level precedent that non-halogenated 3-substituents can support potent SDH inhibition, though structure-activity relationships must be established de novo for this specific chemotype.

Chemical Probe for Investigating the Role of the Terminal Pyrazole Ring in Target Engagement

The N-[4-(1H-pyrazol-3-yl)phenyl] substituent introduces a second pyrazole ring capable of acting as both a hydrogen-bond donor and acceptor, a feature absent from commercial SDHIs and the published N-methoxy series [1]. This makes the compound a valuable chemical probe for studying whether a bidentate pyrazole interaction with conserved residues in the SDH ubiquinone-binding pocket (or other targets such as kinases) can enhance binding affinity or selectivity. Molecular docking studies of related N-methoxy compounds into SDH (PDB: 2FBW) provide a methodological template for such investigations [1].

Reference Compound for Developing Pyrazole-4-Carboxamide Analytical Methods

Given the extensive patenting of pyrazole-4-carboxamide derivatives as agrochemical active ingredients [2][3], analytical laboratories require authentic reference standards for method development and residue analysis. The target compound, with its unique combination of a 3-methoxy group and a bipyrazole-like structure, can serve as a distinctive retention-time marker and mass spectrometry reference in HPLC-MS/MS methods designed to screen for pyrazole-4-carboxamide residues in environmental or food matrices. Its molecular ion ([M+H]⁺ = 298.3) and characteristic fragmentation pattern provide a specific signature distinguishable from 3-difluoromethyl analogs.

Pre-competitive SDHI Resistance Studies Using a Non-Commercial Chemotype

Fungal resistance to commercial SDHIs is driven by mutations in the SDH subunit genes that reduce binding of 3-difluoromethyl-substituted inhibitors [1]. Academics and public-sector research programs investigating the molecular basis of SDHI resistance can employ the target compound as a structurally distinct chemotype to determine whether resistance mutations that compromise binding of commercial SDHIs also affect compounds with alternative 3-position substituents. This application leverages the compound's structural divergence from commercial agents without requiring it to match their potency, positioning it as a tool for evolutionary and mechanistic studies rather than a development candidate.

Quote Request

Request a Quote for 3-methoxy-1-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.